JJKK 048, also known by its chemical name 4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone, is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), with an IC50 value of approximately 0.4 nM. This compound exhibits remarkable selectivity, showing over 13,000-fold selectivity for MAGL compared to fatty acid amide hydrolase (FAAH) and about 630-fold selectivity over alpha/beta hydrolase domain-containing protein 6 (ABHD6) . JJKK 048 is primarily utilized in research settings to explore its potential therapeutic applications, particularly in the modulation of endocannabinoid signaling pathways.
JJKK 048 is classified as a small molecule and is categorized under inhibitors of lipid metabolism enzymes. It is produced by Tocris Bioscience, a division of Bio-Techne, which specializes in providing high-quality research reagents for scientific studies . The compound is used primarily in biochemical and pharmacological research due to its ability to selectively inhibit MAGL, an enzyme involved in the degradation of endocannabinoids.
The synthesis of JJKK 048 involves several steps that typically include the formation of the triazole ring and the introduction of the benzodioxole moieties. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often involve:
The purity of JJKK 048 is reported to be greater than 98%, as determined by high-performance liquid chromatography (HPLC) . The molecular weight of JJKK 048 is 434.44 g/mol, with a molecular formula of C23H22N4O5.
The molecular structure of JJKK 048 features a complex arrangement consisting of:
JJKK 048 acts as a competitive inhibitor of monoacylglycerol lipase, leading to increased levels of endocannabinoids such as 2-arachidonoylglycerol (2-AG). This effect can be observed in both in vitro and in vivo studies where the compound has been shown to enhance analgesic effects in pain models .
The compound's mechanism involves binding to the active site of MAGL, preventing the hydrolysis of monoacylglycerols. This inhibition results in elevated concentrations of endocannabinoids, which can modulate pain signaling pathways and potentially offer therapeutic benefits for various conditions.
JJKK 048 inhibits monoacylglycerol lipase by binding to its active site, thereby blocking the enzyme's ability to hydrolyze monoacylglycerols into free fatty acids and glycerol. This leads to an accumulation of endocannabinoids like 2-arachidonoylglycerol, which are known to activate cannabinoid receptors involved in analgesia and other physiological processes .
These properties are essential for researchers when preparing solutions for experimental use .
JJKK 048 has significant potential applications in scientific research, particularly in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2